Ortho-Substitution Modulates Acylation Reactivity via Steric Hindrance Compared to Para Analogs
The ortho-positioned tert-butyl group in 2-tert-Butylbenzoyl chloride introduces substantial steric hindrance, which retards the rate of nucleophilic attack at the carbonyl carbon relative to its para-substituted isomer, 4-tert-butylbenzoyl chloride [1]. This steric shielding, quantified by Taft's steric parameter (Es) of -1.54 for the tert-butyl group, provides a comparative framework for predicting decreased reactivity in sterically sensitive acylation reactions [2]. The 4-tert-butyl isomer, lacking this proximate steric bulk, does not experience the same degree of rate retardation [1].
| Evidence Dimension | Steric hindrance on electrophilic carbonyl carbon |
|---|---|
| Target Compound Data | Es (Taft steric parameter) = -1.54 (for ortho-tert-butyl group) |
| Comparator Or Baseline | 4-tert-Butylbenzoyl chloride (no ortho steric shielding) |
| Quantified Difference | The ortho-isomer is sterically more hindered, leading to a predicted slower reaction rate with nucleophiles |
| Conditions | Based on Taft linear free-energy relationships for ortho-substituted benzoates and benzoyl chlorides |
Why This Matters
This steric differentiation is critical for process chemists designing sequential or chemoselective acylations where reaction rate control is necessary to avoid byproduct formation.
- [1] Böhm, S., & Exner, O. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry, 28(1), 67-74. View Source
- [2] Taft, R. W. (1956). Separation of polar, steric, and resonance effects in reactivity. In M. S. Newman (Ed.), Steric Effects in Organic Chemistry (pp. 556-675). John Wiley & Sons. View Source
